
JNJ-18038683
Descripción general
Descripción
JNJ-18038683 es un antagonista potente y selectivo del receptor de serotonina tipo 7 (5-HT7). Fue descubierto por Johnson & Johnson y ha mostrado efectos nootrópicos y antidepresivos en estudios tanto en animales como en humanos . El compuesto ha progresado a ensayos de Fase II como tratamiento adyuvante para mejorar la cognición y el estado de ánimo en el trastorno bipolar estable .
Métodos De Preparación
La síntesis de JNJ-18038683 involucra múltiples pasos, comenzando con la preparación de la estructura central de pirazolo[3,4-d]azepina. La ruta sintética generalmente incluye los siguientes pasos:
Formación del núcleo pirazolo[3,4-d]azepina: Esto implica la ciclación de precursores apropiados en condiciones controladas.
Reacciones de sustitución: Introducción de los grupos bencilo y clorofenilo mediante reacciones de sustitución.
Purificación: El compuesto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.
Los métodos de producción industrial probablemente implicarían la optimización de estos pasos para garantizar la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
JNJ-18038683 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: Los grupos bencilo y clorofenilo se pueden sustituir por otros grupos funcionales utilizando reactivos y condiciones apropiados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Major Depressive Disorder
JNJ-18038683 has been evaluated for its efficacy in treating major depressive disorder. In a double-blind, placebo-controlled trial, it was found that while the compound did not significantly separate from placebo in terms of overall efficacy, post hoc analyses indicated potential benefits in specific populations . The drug's ability to prolong rapid eye movement (REM) sleep latency and reduce REM sleep duration suggests it may serve as a useful adjunct therapy in managing depressive symptoms associated with sleep disturbances .
Bipolar Disorder
Currently, this compound is undergoing Phase II clinical trials as an adjunctive treatment for cognitive impairment and mood stabilization in patients with stable bipolar disorder . Initial findings suggest that it may enhance cognitive function and alleviate depressive symptoms, although results have varied across studies . The compound's pharmacological profile indicates it could help mitigate mood swings associated with bipolar disorder through its serotonergic modulation.
Effects on Sleep Patterns
Research has shown that this compound significantly increases REM sleep latency and decreases total REM sleep duration in rodent models. These effects are consistent with the behavior of other antidepressants, suggesting that REM sleep suppression could be a biomarker for antidepressant efficacy .
Circadian Rhythm Regulation
Studies indicate that this compound can block both non-photic and photic phase shifts of circadian rhythms in mice, highlighting its potential role in managing circadian-related disorders . This property may be particularly relevant for patients whose mood disorders are exacerbated by circadian rhythm disruptions.
Case Study: Bipolar Disorder
In a controlled study involving patients with bipolar disorder, this compound was administered alongside standard treatments to assess its impact on cognitive function. While initial results did not show significant improvements compared to placebo, further analysis suggested that specific subgroups may benefit from its use .
Case Study: Major Depressive Disorder
A clinical trial involving patients with major depressive disorder demonstrated that this compound could enhance the effects of citalopram (another antidepressant) on REM sleep suppression. This finding underscores the potential for combination therapies utilizing this compound to improve treatment outcomes for depression .
Summary of Findings
Application Area | Observations | Current Status |
---|---|---|
Major Depressive Disorder | No significant difference from placebo; potential subgroup efficacy noted | Phase II trials ongoing |
Bipolar Disorder | Mixed results; some evidence of cognitive enhancement | Phase II trials ongoing |
Sleep Pattern Modulation | Increased REM latency; decreased REM duration; potential biomarker for antidepressant efficacy | Preclinical evidence strong |
Circadian Rhythm Regulation | Blocks phase shifts induced by light; implications for mood stabilization | Preclinical evidence strong |
Mecanismo De Acción
JNJ-18038683 ejerce sus efectos antagonizando selectivamente el receptor de serotonina 5-HT7. Este receptor está involucrado en la regulación del estado de ánimo, la cognición y los ritmos circadianos. Al bloquear este receptor, this compound mejora la transmisión de serotonina, lo que lleva a una conducta similar a la antidepresiva y a la supresión del sueño REM . El compuesto también se une al receptor de serotonina 5-HT6 con menor afinidad, lo que puede contribuir a sus efectos pro-cognitivos y anti-demencia .
Comparación Con Compuestos Similares
JNJ-18038683 es único en su alta selectividad para el receptor 5-HT7. Los compuestos similares incluyen:
SB-269970: Otro antagonista selectivo del receptor 5-HT7 con efectos similares en el estado de ánimo y la cognición.
SB-656104-A: Un compuesto con alta afinidad por el receptor 5-HT7, utilizado en investigación para estudiar el papel del receptor en varios procesos fisiológicos.
LP-211: Un agonista selectivo del receptor 5-HT7 utilizado para investigar la función del receptor en el sistema nervioso central.
En comparación con estos compuestos, this compound ha mostrado resultados prometedores en ensayos clínicos y tiene un perfil único de efectos sobre el estado de ánimo, la cognición y el sueño .
Actividad Biológica
JNJ-18038683 is a selective antagonist of the serotonin 5-HT7 receptor, which has garnered attention for its potential applications in treating mood disorders and cognitive impairment. This article explores the biological activity of this compound, detailing its pharmacological effects, experimental findings, and clinical evaluations.
Overview of this compound
Chemical Structure and Properties
- IUPAC Name : 3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine 2-hydroxy-1,2,3-propanetricarboxylate
- Molecular Formula : C20H20ClN3
- Molar Mass : 337.85 g·mol−1
This compound was developed by Johnson & Johnson and is primarily known for its role in modulating serotonin transmission, particularly in the context of depression and circadian rhythm regulation.
This compound acts as an antagonist at the 5-HT7 receptor, which is implicated in various physiological processes including mood regulation and circadian rhythms. By blocking this receptor, this compound influences serotonin levels and activity in the brain.
1. Impact on Circadian Rhythms
Research indicates that this compound significantly affects circadian rhythms in animal models. In a study involving mice, administration of this compound resulted in:
- Attenuation of Light-Induced Phase Shifts : The compound blunted both non-photic and photic phase shifts of wheel running activity. Specifically, it reduced the phase delay induced by light exposure and completely blocked phase advances .
Treatment Condition | Phase Shift (h) |
---|---|
Vehicle | -2.65 ± 0.12 |
This compound | -1.64 ± 0.29 |
2. Effects on Sleep Patterns
In rodent models, this compound increased latency to rapid eye movement (REM) sleep while decreasing REM sleep duration. This effect was consistent over repeated administrations and suggests a potential therapeutic effect for sleep disturbances associated with depression .
3. Antidepressant-Like Behavior
This compound demonstrated antidepressant-like effects in various behavioral assays:
- It enhanced serotonin transmission and exhibited efficacy in the mouse tail suspension test, indicating potential antidepressant properties .
1. Human Trials
Clinical trials have assessed the efficacy of this compound in humans suffering from major depressive disorder (MDD). In a double-blind study involving 225 patients:
- Results : Neither this compound nor escitalopram showed significant separation from placebo effects overall. However, post hoc analyses indicated a potential benefit when excluding high placebo response sites .
2. Cognitive Impairment in Bipolar Disorder
Another study evaluated the impact of this compound on cognitive impairment associated with stable bipolar disorder:
Propiedades
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZMBPDLFAJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851376-05-1 | |
Record name | JNJ-18038683 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-18038683 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.